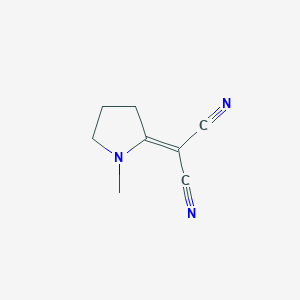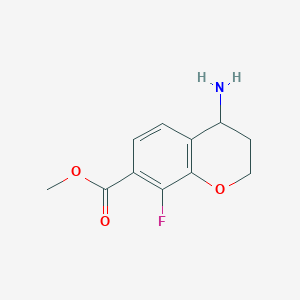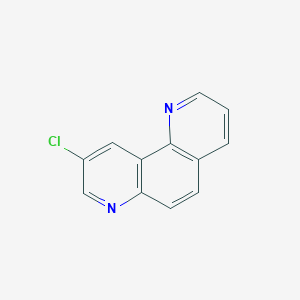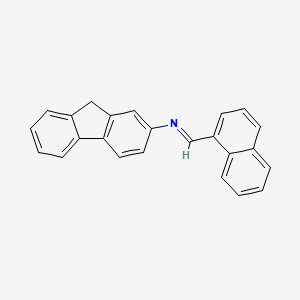
(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine is an organic compound that features a naphthalene ring and a fluorene moiety connected via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine typically involves the condensation reaction between 9H-fluoren-2-amine and naphthalen-1-carbaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of (E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(Naphthalen-2-ylmethylene)-9H-fluoren-2-amine: Similar structure but with the naphthalene ring attached at a different position.
N-(Naphthalen-1-ylmethylene)-aniline: Lacks the fluorene moiety, making it less complex.
N-(Naphthalen-1-ylmethylene)-benzylamine: Contains a benzyl group instead of the fluorene moiety.
Uniqueness
(E)-N-(Naphthalen-1-ylmethylene)-9H-fluoren-2-amine is unique due to the presence of both naphthalene and fluorene rings, which contribute to its distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific aromatic interactions and stability.
Propiedades
Número CAS |
13974-79-3 |
|---|---|
Fórmula molecular |
C24H17N |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C24H17N/c1-3-10-22-17(6-1)8-5-9-19(22)16-25-21-12-13-24-20(15-21)14-18-7-2-4-11-23(18)24/h1-13,15-16H,14H2 |
Clave InChI |
ANBJXMZQKPJSMF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


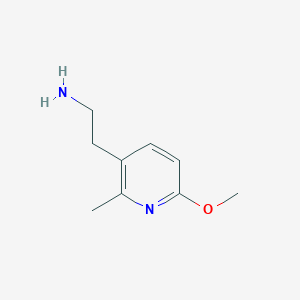

![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)


![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)


